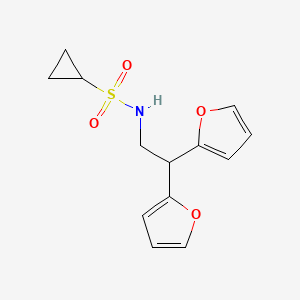

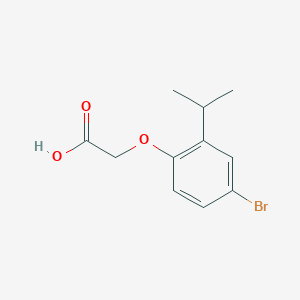

![molecular formula C19H10ClF3N2O B2491609 4-(4-Chlorophenyl)-2-hydroxy-6-[4-(trifluoromethyl)phenyl]nicotinonitrile CAS No. 478261-47-1](/img/structure/B2491609.png)

4-(4-Chlorophenyl)-2-hydroxy-6-[4-(trifluoromethyl)phenyl]nicotinonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of nicotinonitrile derivatives, including compounds similar to 4-(4-Chlorophenyl)-2-hydroxy-6-[4-(trifluoromethyl)phenyl]nicotinonitrile, typically involves multistep reactions that start from basic aromatic compounds. For instance, derivatives have been synthesized through reactions involving acetophenones, arylaldehydes, arylthiols, and malononitrile in aqueous micellar media, demonstrating the versatility of synthetic routes for such compounds (Heravi & Soufi, 2015).

Molecular Structure Analysis

The molecular structure of nicotinonitrile derivatives is characterized by a central pyridine ring, often substituted with various functional groups that impart distinct chemical properties. For example, the asymmetric unit of a related nicotinonitrile derivative contained two non-planar independent molecules, where the central pyridine ring formed specific dihedral angles with adjacent phenyl rings, indicating a complex three-dimensional structure (Chantrapromma et al., 2009).

Chemical Reactions and Properties

Nicotinonitrile derivatives undergo various chemical reactions, including cyclization, addition, and substitution reactions, which can significantly alter their chemical properties. For example, the synthesis of 4-(4-Chlorophenyl)-3-cyano-6-(thien-2-yl)-1H-pyridin-2-one involved reactions with ethyl cyanoacetate and 4-chlorobenzaldehyde, showcasing the compound's reactivity and potential for generating diverse derivatives (El‐Sayed et al., 2011).

Physical Properties Analysis

The physical properties of nicotinonitrile derivatives, such as solubility, melting point, and crystalline structure, are influenced by their molecular structure. For instance, the crystal structure analysis of a related derivative revealed weak intramolecular interactions and a supramolecular three-dimensional network, indicative of the compound's solid-state characteristics (Chantrapromma et al., 2009).

Scientific Research Applications

Antimicrobial Applications

4-(4-Chlorophenyl)-2-hydroxy-6-[4-(trifluoromethyl)phenyl]nicotinonitrile and its derivatives have been extensively studied for their antimicrobial properties. Compounds structurally similar to 4-(4-Chlorophenyl)-2-hydroxy-6-[4-(trifluoromethyl)phenyl]nicotinonitrile have demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungi. For instance, a study by (Guna et al., 2015) synthesized derivatives of this compound and tested them for their antimicrobial activity, finding promising results. The structural integrity and biological activity of these compounds were confirmed using various spectral and analytical techniques.

Moreover, (Sah et al., 2014) explored the antimicrobial potential of formazans derived from the Mannich base of 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole, showcasing moderate antimicrobial activity against pathogenic strains such as E. coli, Salmonella typhi, Aspergillus niger, Penicillium species, and Candida albicans.

Application in Material Science

The compound's derivatives have also been applied in material science. A study by (Zaiton et al., 2018) synthesized new biocidal compounds using 4-(2-chlorophenyl)-2-hydroxy-6-(4-hydroxyphenyl) nicotinonitrile and evaluated their potential as antimicrobial agents for the plastic industry. The study observed the effects of these compounds on the mechanical and electrical properties of materials like LDPE, HDPE, and polystyrene, in addition to their antimicrobial properties.

Crystal Structure Analysis

The crystal structure and synthesis processes of compounds related to 4-(4-Chlorophenyl)-2-hydroxy-6-[4-(trifluoromethyl)phenyl]nicotinonitrile have also been a focal point of research. (Yang et al., 2011) provided detailed insights into the crystal structure of a novel cyanopyridine, synthesized through multi-component reactions, including 4-(4-Chlorophenyl)-2-hydroxy-6-[4-(trifluoromethyl)phenyl]nicotinonitrile. The study highlighted the significance of intermolecular hydrogen bonds in stabilizing the crystal structure.

Mechanism of Action

properties

IUPAC Name |

4-(4-chlorophenyl)-2-oxo-6-[4-(trifluoromethyl)phenyl]-1H-pyridine-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H10ClF3N2O/c20-14-7-3-11(4-8-14)15-9-17(25-18(26)16(15)10-24)12-1-5-13(6-2-12)19(21,22)23/h1-9H,(H,25,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLDWPHKWAUXEFI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=C(C(=O)N2)C#N)C3=CC=C(C=C3)Cl)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H10ClF3N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-Chlorophenyl)-2-hydroxy-6-[4-(trifluoromethyl)phenyl]nicotinonitrile | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[[4-[4-[(3-carbamoyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)carbamoyl]phenoxy]benzoyl]amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2491527.png)

![[3-Amino-4-(benzenesulfonyl)-5-(3-chloroanilino)thiophen-2-yl]-(4-fluorophenyl)methanone](/img/structure/B2491529.png)

![N-(4-acetylphenyl)-2-[(3-benzyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2491530.png)

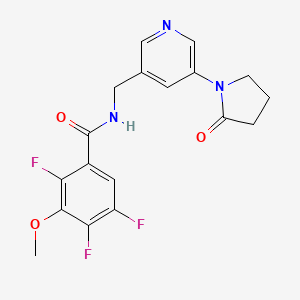

![1-(1,3-dimethyl-1H-pyrazolo[3,4-c]pyridin-7-yl)-N-(2-furylmethyl)piperidine-3-carboxamide](/img/structure/B2491533.png)

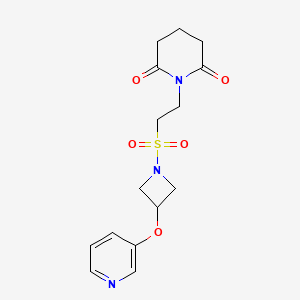

![2-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-5-methyl-1,3,4-thiadiazole](/img/structure/B2491535.png)

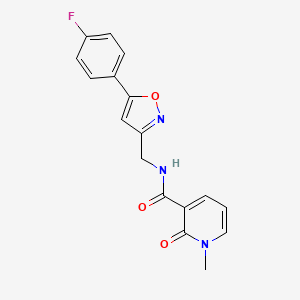

![2-[[1-[(2-Phenyl-1,3-thiazol-4-yl)methyl]piperidin-4-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2491536.png)

![3,4-dimethoxy-N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2491537.png)

![2-[(3-Chlorobenzyl)sulfanyl]aniline](/img/structure/B2491542.png)

![N-[(5-Methyl-1-propan-2-ylpyrazol-4-yl)methyl]-N-[1-(2-methylpropyl)pyrazol-4-yl]prop-2-enamide](/img/structure/B2491543.png)